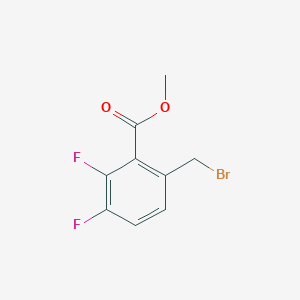

Methyl 6-(bromomethyl)-2,3-difluorobenzoate

Description

Methyl 6-(bromomethyl)-2,3-difluorobenzoate is a fluorinated aromatic ester with a bromomethyl substituent at the 6-position and fluorine atoms at the 2- and 3-positions of the benzene ring. This compound is structurally characterized by its electron-withdrawing substituents (fluorine and bromine), which influence its reactivity and physical properties.

Properties

Molecular Formula |

C9H7BrF2O2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

methyl 6-(bromomethyl)-2,3-difluorobenzoate |

InChI |

InChI=1S/C9H7BrF2O2/c1-14-9(13)7-5(4-10)2-3-6(11)8(7)12/h2-3H,4H2,1H3 |

InChI Key |

FRFGXYCSHUUAQT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1F)F)CBr |

Origin of Product |

United States |

Scientific Research Applications

Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for the synthesis of biologically active molecules. Medicine: The compound is explored for its potential therapeutic properties, including its use in drug discovery. Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through its interaction with molecular targets, primarily involving pathways related to its bromomethyl and difluorobenzene groups. The exact mechanism can vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

The following analysis compares Methyl 6-(bromomethyl)-2,3-difluorobenzoate with structurally related compounds, focusing on molecular structure, reactivity, and applications.

Structural and Functional Group Comparison

Key Observations :

- Substituent Position : The bromomethyl group at the 6-position in the target compound distinguishes it from methyl 2-(bromomethyl)benzoate (ortho-substituted) .

- Backbone Diversity : The benzodioxane derivative () exhibits a rigid oxygen-containing ring system, contrasting with the ester-based backbone of the target compound .

Physicochemical Properties

Notes:

- The target compound’s stability may be lower than non-fluorinated analogs due to increased electrophilicity.

- The benzodioxane derivative () has higher molecular weight due to tetrafluoro substitution .

Biological Activity

Methyl 6-(bromomethyl)-2,3-difluorobenzoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological interactions, and implications for drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound has a molecular formula of and a molecular weight of approximately 265.05 g/mol. The compound features a benzoate structure with bromomethyl and difluoromethyl substituents, which significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms is known to enhance metabolic stability and bioactivity, making this compound a candidate for therapeutic applications.

Synthesis Methods

Several synthesis methods have been developed for this compound. Common approaches include:

- Nucleophilic Substitution : Utilizing sodium methoxide to facilitate the substitution reactions.

- Reduction Reactions : Employing lithium aluminum hydride for the reduction of intermediates.

- Ester Hydrolysis : Converting the ester to its corresponding acid form for further modifications.

These methods can be optimized in industrial settings to enhance yield and efficiency .

Research indicates that this compound interacts with various biological targets, including enzymes and receptors. Its unique functional groups allow it to act as an inhibitor or substrate in enzyme-catalyzed reactions, which contributes to its pharmacological properties. The difluoro substituents may also modulate the binding affinity and specificity toward biological targets.

Case Studies

- Antifolate Activity : In studies involving related difluoro compounds, it was found that these compounds could inhibit thymidylate synthase (TS), a key enzyme in DNA synthesis. This compound was evaluated for its potential as an antifolate agent, showing promising results in inhibiting cancer cell lines .

- Topoisomerase Inhibition : Research has demonstrated that structurally similar compounds can act as inhibitors of human topoisomerases I and II. This suggests that this compound may possess similar inhibitory effects, warranting further investigation into its mechanism of action against these enzymes .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Methyl 4-(bromomethyl)-2,6-difluorobenzoate | C9H8BrF2O2 | Different positional isomer affecting reactivity |

| Methyl 4-(bromomethyl)-3,5-difluorobenzoate | C9H8BrF2O2 | Contains bromomethyl and difluoro groups |

| Methyl 6-cyano-2,3-difluorobenzoate | C9H7F2NO2 | Contains cyano group instead of bromomethyl |

This table illustrates how the positioning of substituents influences the reactivity and biological activity of these compounds. The specific arrangement in this compound enhances its potential applications in pharmaceuticals .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromomethyl group (-CH₂Br) serves as a primary reactive site for nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms). Common nucleophiles and their products include:

The electron-withdrawing fluorine atoms at positions 2 and 3 enhance the electrophilicity of the bromomethyl group by polarizing the C-Br bond, accelerating substitution rates . Steric hindrance from the ester group slightly limits accessibility to the bromomethyl site.

Elimination Reactions

Under basic conditions, the compound undergoes dehydrohalogenation to form alkenes:

-

Conditions : Potassium hydroxide (2 equiv) in ethanol at 80°C for 8 h.

-

Yield : 55–60%.

-

Mechanism : E2 elimination, facilitated by the strong base abstracting a β-hydrogen adjacent to the bromomethyl group.

Oxidation

The bromomethyl group can be oxidized to a carboxylic acid or aldehyde:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (aq. H₂SO₄) | 100°C, 24 h | 6-Carboxy-2,3-difluorobenzoic acid | 40% | |

| CrO₃ (AcOH) | RT, 6 h | Methyl 6-formyl-2,3-difluorobenzoate | 30% |

Reduction

Reduction of the bromomethyl group yields a methyl substituent:

-

Conditions : LiAlH₄ (2 equiv) in THF at 0°C for 2 h.

-

Yield : 90%.

Cross-Coupling Reactions

The bromomethyl group participates in palladium-catalyzed couplings (e.g., Suzuki-Miyaura):

| Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | Methyl 6-(phenylmethyl)-2,3-difluorobenzoate | 65% |

The fluorine atoms stabilize transition states via inductive effects, improving catalytic efficiency .

Mechanistic Insights

-

Nucleophilic Substitution : Proceeds via an Sₙ2 mechanism due to the primary nature of the bromomethyl carbon. Steric effects from the ester group slightly hinder backside attack, necessitating polar aprotic solvents (e.g., DMF) to stabilize the transition state.

-

Elimination : Requires strong bases (e.g., KOH) to abstract β-hydrogens, with regioselectivity influenced by the fluorine atoms’ electron-withdrawing effects.

Stability and Side Reactions

-

Hydrolysis : The ester group is susceptible to hydrolysis under acidic or basic conditions, forming 6-(bromomethyl)-2,3-difluorobenzoic acid.

-

Thermal Decomposition : Prolonged heating (>120°C) leads to debromination and ring fluorination loss.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.